5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide
Description
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide is a brominated pyridine derivative featuring a hydrazinyl group at position 4 and a dipropyl-substituted sulfonamide moiety at position 3. This compound’s structural uniqueness lies in the combination of a bromine atom (electron-withdrawing group), a hydrazinyl substituent (a nucleophilic and reactive group), and bulky dipropyl groups on the sulfonamide nitrogen.
Properties
Molecular Formula |
C11H19BrN4O2S |
|---|---|
Molecular Weight |
351.27 g/mol |
IUPAC Name |
5-bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19BrN4O2S/c1-3-5-16(6-4-2)19(17,18)10-8-14-7-9(12)11(10)15-13/h7-8H,3-6,13H2,1-2H3,(H,14,15) |
InChI Key |
IJHOLJOSDSKTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize large-scale reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pH levels, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-Sulfonamide Derivatives
Key Comparative Analysis:
Substituent Reactivity :
- The hydrazinyl group in the target compound (vs. hydroxy in or absence in ) introduces nucleophilic reactivity, making it a candidate for further derivatization (e.g., forming hydrazones or coordinating with metal ions). In contrast, the hydroxy group in may participate in hydrogen bonding, enhancing solubility.
Steric and Electronic Effects :
- N,N-Dipropyl sulfonamide (target) provides significant steric bulk compared to the smaller isopropyl group in or the rigid tetrahydropyran in . This bulk may hinder interactions with biological targets or reduce crystallization tendencies.
- The bromine atom (electron-withdrawing) in all compounds likely stabilizes the pyridine ring electronically, affecting aromatic substitution patterns.
Conversely, the dipropyl and benzyl groups in the target compound and , respectively, may increase lipophilicity, impacting membrane permeability in biological systems.
highlights the use of toluenesulfonic acid in dioxane for brominated pyrimidines , suggesting analogous conditions might apply for pyridine derivatives.
Biological Activity
5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C13H19BrN4O2S
- Molecular Weight : Approximately 351.26 g/mol
- IUPAC Name : 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide
The unique structural features of this compound include a bromine atom, a hydrazinyl group, and a sulfonamide moiety attached to a pyridine ring, which contribute to its biological properties.
Synthesis
The synthesis of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available pyridine derivatives.
- Reagents : Common reagents include bromine for halogenation and hydrazine derivatives for introducing the hydrazinyl group.
- Conditions : Reactions are usually carried out under optimized conditions (temperature, pH) to maximize yield and purity.
Antimicrobial Activity
Research indicates that 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide exhibits notable antimicrobial properties. The mechanism of action is believed to involve:
- Inhibition of Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis, thus leading to bacterial cell death.
Studies have shown that it is effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Anticancer Potential
In addition to its antimicrobial effects, this compound shows promise in anticancer research. Preliminary findings suggest:
- Cellular Pathway Modulation : It may affect signaling pathways involved in cell proliferation and apoptosis.
In vitro studies have demonstrated that 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide | C13H20BrN3O2S | Contains a methylamino group instead of hydrazinyl |
| 5-Bromo-4-amino-N,N-dipropylpyridine-3-sulfonamide | C13H20BrN3O2S | Lacks hydrazinyl functionality |
| 5-Chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide | C13H20ClN4O2S | Chlorine atom instead of bromine |
The differences in biological activity among these compounds can be attributed to their structural variations.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Research : In vitro studies reported in Cancer Letters indicated that treatment with this compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
